

Technical Guide: 1,1-Dibromoethane (CAS No. 557-91-5)

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Compound of Interest

Compound Name: 1,1-Dibromoethane

Cat. No.: B1583053

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Dibromoethane** (CAS No. 557-91-5), a halogenated hydrocarbon with applications in organic synthesis and various industrial processes. The document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and experimental procedures.

Chemical Identification and Properties

1,1-Dibromoethane, also known as ethylidene bromide, is an organobromine compound with the chemical formula $C_2H_4Br_2$.^{[1][2]} It is a colorless to slightly brown, flammable liquid with a sweet, chloroform-like odor.^{[1][3]} This compound is a positional isomer of 1,2-dibromoethane.^[1]

Physical and Chemical Properties

The key physical and chemical properties of **1,1-Dibromoethane** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂ H ₄ Br ₂	[3][4][5]
Molecular Weight	187.86 g/mol	[4][5]
CAS Number	557-91-5	[3][4][6]
Appearance	Colorless to light yellow/orange clear liquid	[3][6]
Odor	Sweet, chloroform-like	[3]
Boiling Point	107-108 °C	[4]
Melting Point	-63.0 °C	[1]
Density	2.172 g/cm ³	[7]
Solubility	Soluble in ethanol, ether, acetone, and benzene. Limited solubility in water.	[1][3][5]
Vapor Pressure	25.6 mm Hg at 25 °C	[5]
Refractive Index (n _D)	1.51277 (at 20 °C)	[1]
log P (Octanol/Water Partition Coefficient)	1.9 (estimated)	[5]

Safety and Hazard Information

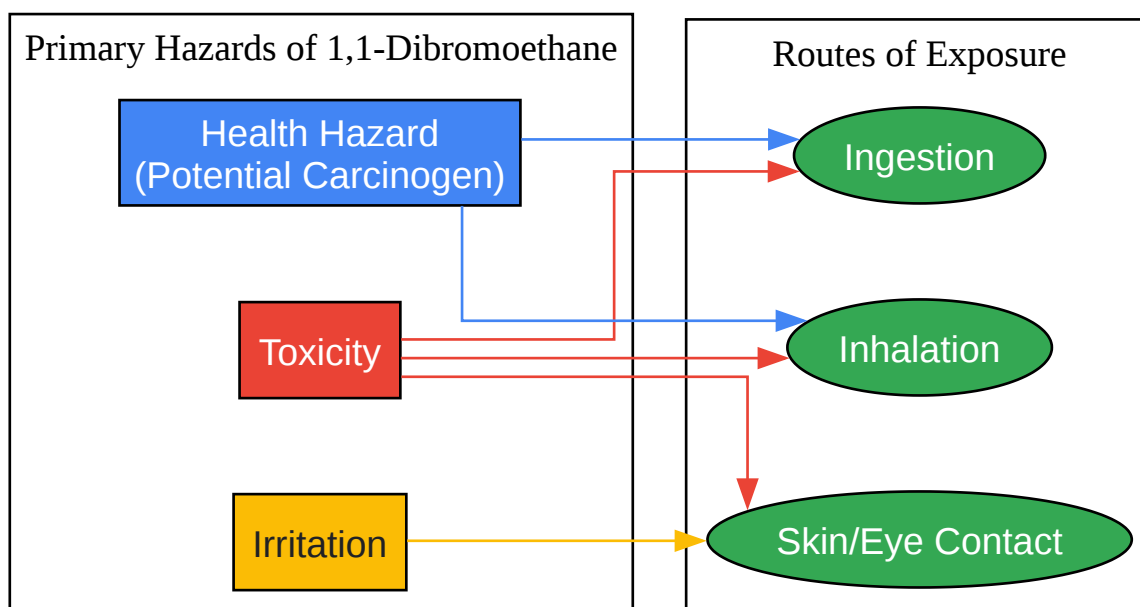
1,1-Dibromoethane is considered a hazardous substance and requires careful handling. It is toxic if swallowed, inhaled, or in contact with skin.[6] It can cause severe skin and eye irritation. [6][8]

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON

SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Hazard Identification Summary



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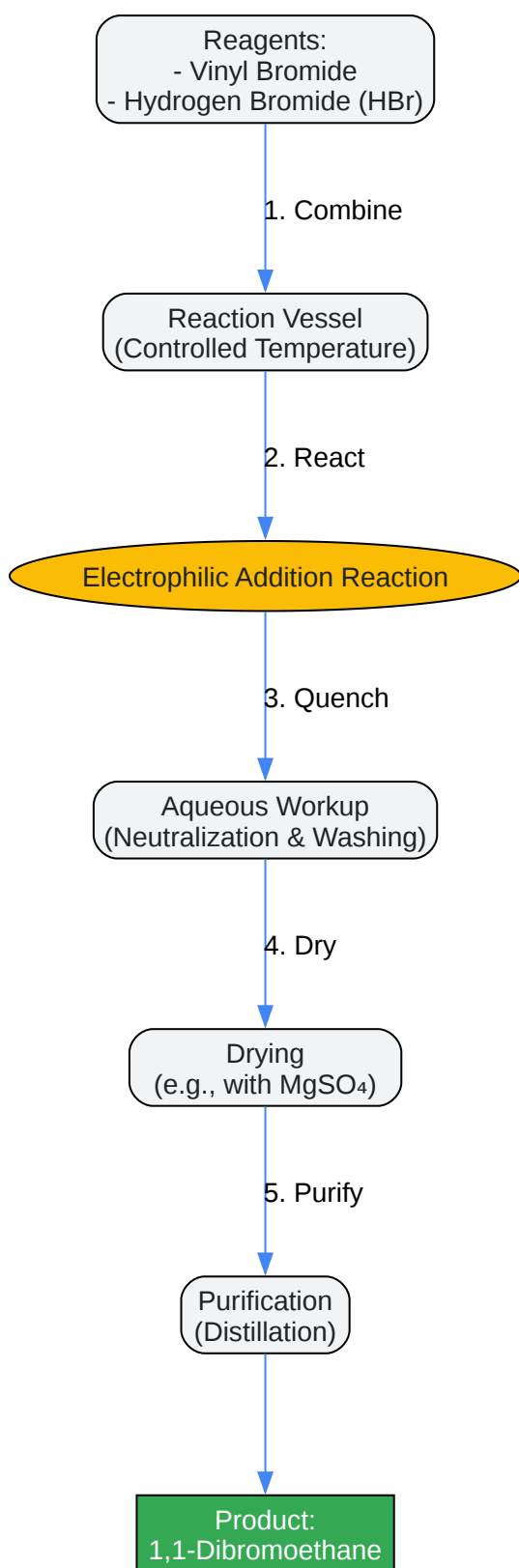
Hazard profile of 1,1-Dibromoethane.

Experimental Protocols

Synthesis of 1,1-Dibromoethane

Method 1: From Vinyl Bromide **1,1-Dibromoethane** can be synthesized via the addition of hydrogen bromide (HBr) to vinyl bromide. This reaction proceeds without the presence of peroxide radicals.[1]

Experimental Workflow: Synthesis from Vinyl Bromide



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Synthesis of **1,1-Dibromoethane** from vinyl bromide.

Method 2: From Ethane and Bromine An alternative synthesis involves the reaction of ethane with bromine.

- Procedure: A stream of ethane (e.g., 5 mL/min) is passed through a bromine bubbler maintained at 21°C.[10] The resulting gas mixture is then passed through a glass reactor packed with borosilicate beads.[10]
- Selectivity: This method produces a mixture of brominated ethanes. Under specific conditions (3.6:1 ethane to bromine molar ratio, 27s residence time), the selectivity for **1,1-dibromoethane** is approximately 1%, with ethyl bromide (86%) and 1,2-dibromoethane (12%) being the major products.[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,1-Dibromoethane**.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-Dibromoethane** exhibits characteristic absorption bands that are useful for its identification.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2975 - 2845	C-H stretching	Moderately Strong
1470 - 1370	C-H deformation	Strong
780 - 580	C-Br stretching	Strong

Source:[11]

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[11]

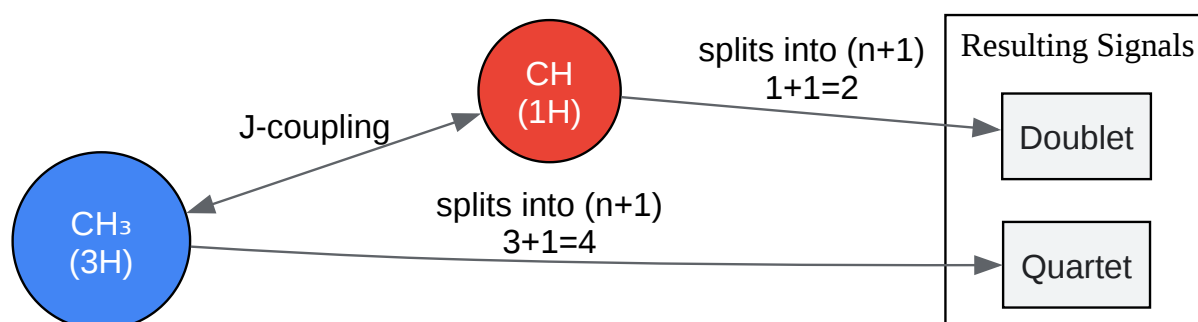
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **1,1-Dibromoethane** shows two distinct signals, corresponding to the two different chemical environments of the protons.[12][13]

- CH_3 group: This signal appears as a doublet due to coupling with the adjacent CH proton.
- CHBr_2 group: This signal appears as a quartet due to coupling with the three protons of the methyl group.

The integrated signal proton ratio is 3:1 ($\text{CH}_3:\text{CH}$), which is consistent with the structure of **1,1-Dibromoethane**. [12]

Logical Relationship in ^1H NMR Spectrum



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*Spin-spin splitting pattern for **1,1-Dibromoethane**.*

Mass Spectrometry

The mass spectrum (electron ionization) of **1,1-Dibromoethane** provides information about its molecular weight and fragmentation pattern, further confirming its identity.[14]

Reactivity and Applications

1,1-Dibromoethane is a valuable reagent in organic synthesis due to the reactivity of its bromine atoms, which can participate in nucleophilic substitution and elimination reactions.[3][7]

Key Applications:

- Organic Synthesis: It is used as an intermediate in the production of other chemicals and as a reagent for the stereoselective synthesis of complex molecules like (+)-phorboxazole A.[3][15]
- Industrial Uses: Historically, it has been used as a fuel additive and as a grain and soil fumigant for insect control.[1][2]

Environmental Fate

1,1-Dibromoethane is expected to have very high mobility in soil.[5] Volatilization from moist soil and water surfaces is an important environmental fate process.[5] The potential for bioconcentration in aquatic organisms is considered low.[5]

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